molecular formula C18H17ClN2O6S B3661178 2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B3661178
M. Wt: 424.9 g/mol
InChI Key: MQSUGCCXIDYNKN-UHFFFAOYSA-N
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Description

2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a complex organic compound characterized by the presence of a chloro-substituted benzoic acid core, linked to a trimethoxybenzoyl group through a carbonothioyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach starts with the chlorination of 5-amino-2-chlorobenzoic acid, followed by the introduction of the trimethoxybenzoyl group through an amide coupling reaction. The carbonothioyl linkage is then formed using thiocarbonyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The carbonothioyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonyl}amino)benzoic acid: Similar structure but lacks the thiocarbonyl group.

    2-chloro-5-({[(3,4,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid: Similar structure with one less methoxy group on the benzoyl ring.

Uniqueness

The presence of the trimethoxybenzoyl group and the carbonothioyl linkage in 2-chloro-5-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid distinguishes it from similar compounds

Properties

IUPAC Name

2-chloro-5-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6S/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(22)21-18(28)20-10-4-5-12(19)11(8-10)17(23)24/h4-8H,1-3H3,(H,23,24)(H2,20,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSUGCCXIDYNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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